molecular formula C12H20N2O3 B2416058 N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide CAS No. 2199270-44-3

N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide

Cat. No. B2416058
M. Wt: 240.303
InChI Key: SVEQDCLOKYZQEC-AOOOYVTPSA-N
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Description

N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide, also known as DMP323, is a compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DMP323 is a small molecule inhibitor that targets the enzyme protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that plays a crucial role in the regulation of gene expression, chromatin remodeling, and RNA splicing.

Mechanism Of Action

N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide is a small molecule inhibitor that targets the active site of PRMT5. PRMT5 is an enzyme that catalyzes the methylation of arginine residues in histones and other proteins. Methylation of arginine residues plays a crucial role in the regulation of gene expression, chromatin remodeling, and RNA splicing. N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide binds to the active site of PRMT5 and prevents the methylation of arginine residues, leading to the inhibition of gene expression and chromatin remodeling.

Biochemical And Physiological Effects

N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide has been shown to have significant biochemical and physiological effects. In cancer cells, N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of PRMT5. N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide has also been shown to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.
In neuronal cells, N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide has been shown to enhance synaptic plasticity and improve cognitive function in animal models of neurodegenerative diseases. N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide has also been shown to be highly specific for PRMT5, making it a useful tool for studying the role of PRMT5 in various biological processes.
However, N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide. One direction is the development of more potent and selective inhibitors of PRMT5. Another direction is the investigation of the role of PRMT5 in other biological processes, such as RNA splicing and DNA repair. The development of more effective delivery methods for N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide is also an important direction for future research. Finally, the investigation of the potential applications of N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide in other diseases, such as autoimmune diseases, is an exciting area for future research.

Synthesis Methods

The synthesis of N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the protection of the amine group of morpholine with a tert-butyloxycarbonyl (Boc) group. The Boc-protected morpholine is then reacted with acetylacetone to form the key intermediate, which is further reacted with propargyl bromide to yield the final product, N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide. The synthesis of N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide is a multi-step process that requires a high level of expertise in organic chemistry.

Scientific Research Applications

N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide has been extensively studied for its potential applications in various research fields. One of the most promising applications of N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide is in the field of cancer research. PRMT5 has been shown to be overexpressed in various types of cancer, including lung, breast, and prostate cancer. N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by blocking the activity of PRMT5. N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide has also been shown to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.
In addition to cancer research, N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide has also been studied for its potential applications in neurodegenerative diseases. PRMT5 has been shown to play a role in the regulation of neuronal differentiation and synaptic plasticity. N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Huntington's disease by enhancing synaptic plasticity.

properties

IUPAC Name

N-[3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-4-11(15)13-6-5-12(16)14-7-9(2)17-10(3)8-14/h4,9-10H,1,5-8H2,2-3H3,(H,13,15)/t9-,10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEQDCLOKYZQEC-AOOOYVTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C(=O)CCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide

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